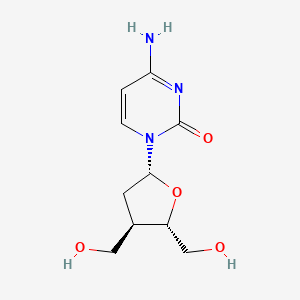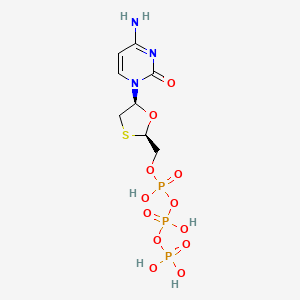
5-Iodo-5,6-dihydrouracil
Übersicht
Beschreibung
5-Iodo-5,6-dihydrouracil is a halopyrimidine, which is a class of aromatic compounds containing a halogen atom linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of 5-Iodo-5,6-dihydrouracil involves enzymatically catalyzed reactions. Incubation of 5-iodo-5,6-dihydrouracil with soluble rat liver enzymes at 37°C, pH 8.2, results in the rapid release of iodide ion . The enzyme preparations also catalyze the hydrolysis of 5-bromo-5,6-dihydrouracil, 5,6-dihydrouracil, and 5,6-dihydrothymine .
Molecular Structure Analysis
The molecular structure of 5-Iodo-5,6-dihydrouracil is unique. It is a product of the reduction of uridine (U), and can be further modified to 5-methyldihydrouracil (m5D) . Dihydrouridine (D; 5,6-dihydro-uridine) is unique among modified nucleosides in possessing a C5-C6 single bond rather than the usual C5-C6 double bond .
Chemical Reactions Analysis
The dehalogenation of 5-Iodo-5,6-dihydrouracil is a two-step process. The first step, which is enzyme-dependent, involves dihydropyrimidine amidohydrolase (EC 3.5.2.2.) catalyzed hydrolysis of the 5-Iodo-5,6-dihydrouracil ring system presumably to yield 2-iodo-3-ureidopropionate . The second step in 5-Iodo-5,6-dihydrouracil dehalogenation involves the nonenzymatically catalyzed, pH-independent intramolecular cyclization of 2-iodo-3-ureidopropionate via nucleophilic attack of the ureido oxygen atom on carbon-2 resulting in iodide ion and the oxazoline (I) as final products .
Wissenschaftliche Forschungsanwendungen
Enzymatic Dehalogenation : IH2Ura undergoes enzymatic dehalogenation involving dihydropyrimidine amidohydrolase, resulting in iodide ion release and formation of 2-amino-2-oxazoline-5-carboxylic acid (Kim et al., 1976).
Inactivation of Dihydropyrimidine Dehydrogenase : 5-Iodouracil, a related compound, is a substrate for dihydropyrimidine dehydrogenase (DHPDHase) and can inactivate the enzyme, suggesting that IH2Ura, generated through enzymatic reduction of 5-iodouracil, plays a role in this inactivation (Porter et al., 1991).
Dehalogenation with Sodium Bisulfite : The 5-halo analogs of uracil, including 5-iodouracil, are dehalogenated in the presence of sodium bisulfite, yielding dihydrouracil-6-sulfonate (Sander & Deyrup, 1972).
Synthesis of Halo Derivatives : An efficient method for preparing halo derivatives of uracils, including the synthesis of 5-iodo-6-methyluracil, has been developed using oxidative halogenation (Kasradze et al., 2012; Kasradze et al., 2013).
Kinetics of Cyclization Reactions : The kinetics of cyclization of 2-iodo-3-ureidopropionic acid, a product of IH2Ura hydrolysis, have been studied, highlighting the role of pH in the rate of reaction (Buehler & Sander, 1978).
Safety And Hazards
Zukünftige Richtungen
Recent research has led to the development of new high-resolution mapping methods, including Rho-seq that established the presence of dihydrouridine within mRNAs and led to the demonstration of its critical physiological relevance . This suggests that the study of 5-Iodo-5,6-dihydrouracil and related compounds could have significant implications for understanding RNA biology and developing new therapeutic strategies .
Eigenschaften
IUPAC Name |
5-iodo-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKCTZPSAOUUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976237 | |
| Record name | 5-Iodo-5,6-dihydropyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-5,6-dihydrouracil | |
CAS RN |
60763-80-6 | |
| Record name | 5-Iodo-5,6-dihydrouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-5,6-dihydropyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1201441.png)
![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)


![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)

